3-(2-Methylphenyl)propiophenone
Overview
Description
3-(2-Methylphenyl)propiophenone is a chemical compound with the CAS Number: 84839-91-8. Its molecular weight is 224.3 and its IUPAC name is 3-(2-methylphenyl)-1-phenyl-1-propanone1.
Synthesis Analysis
Propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene2. Another synthesis method involves enabling magnesium and m-bromoanisole to produce a Grignard reagent in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride, and then, subjecting the Grignard reagent to a reaction with propionitrile, thereby producing the 3-methoxypropiophenone3.
Molecular Structure Analysis
The molecular structure of 3-(2-Methylphenyl)propiophenone is represented by the linear formula C16H16O1.
Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Methylphenyl)propiophenone are not readily available, propiophenone, a related compound, can be produced by a vapor-phase, cross-decarboxylation process2.
Physical And Chemical Properties Analysis
The density of 3-(2-Methylphenyl)propiophenone is 1.045g/cm3. It has a boiling point of 371ºC at 760 mmHg5.Scientific Research Applications
Environmental Toxicity and Endocrine Disruption
- Benzophenone-3 (BP-3) Toxicity : A systematic review indicated that BP-3, a phenolic compound similar to "3-(2-Methylphenyl)propiophenone," shows reproductive toxicity in humans and animals, potentially due to its endocrine-disrupting effects (Ghazipura et al., 2017).
- BPA and Bisphenol Alternatives : Studies on Bisphenol A (BPA) and its alternatives (which share structural similarities with phenolic compounds) have shown that these substances may act as endocrine disruptors, affecting reproductive health and potentially having carcinogenic, mutagenic, and reproductive toxicity effects (Braver-Sewradj et al., 2020).
Chemosensory Applications
- Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol (DFP), related to phenolic compounds, is noted for its application in developing chemosensors, demonstrating high selectivity and sensitivity in detecting various analytes, such as metal ions, anions, and neutral molecules (Roy, 2021).
Pharmacological and Biological Effects
- Chlorogenic Acid (CGA) and Phenolic Acids : CGA and other phenolic acids have shown a range of pharmacological effects, including antioxidant, antibacterial, anti-inflammatory, and neuroprotective activities, with potential applications in treating metabolic disorders and providing hepatoprotective effects (Naveed et al., 2018).
- Cinnamic Acid Derivatives : Cinnamic acid and its derivatives, closely related to phenolic structures, have been studied for their anticancer properties, indicating potential as traditional and synthetic antitumor agents (De et al., 2011).
Safety And Hazards
The safety data sheet for propiophenone, a related compound, indicates that it is not classified as a hazardous substance or mixture. However, it is combustible and vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating6.
Future Directions
The future directions of 3-(2-Methylphenyl)propiophenone are not explicitly stated in the available resources. However, it’s worth noting that synthetic cathinones, a group to which this compound may belong, are continuously evolving, with dozens of new, previously unknown drugs appearing on the illegal market every year4.
properties
IUPAC Name |
3-(2-methylphenyl)-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h2-10H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXWIEOJEBAXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510908 | |
Record name | 3-(2-Methylphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)propiophenone | |
CAS RN |
84839-91-8 | |
Record name | 3-(2-Methylphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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